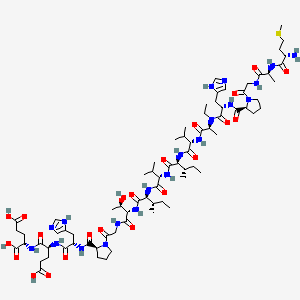

H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH

描述

This peptide features a 17-residue sequence with notable structural modifications. Key characteristics include:

- Sequence: Begins with methionine (Met) followed by alanine (Ala), glycine (Gly), proline (Pro), histidine (His), and an N-ethylated alanine (N(Et)Ala), a rare post-translational modification. The sequence continues with valine (Val), isoleucine (Ile), threonine (Thr), and repeats Gly-Pro-His before terminating with two glutamic acid (Glu) residues.

- Structural Features: Multiple proline residues likely disrupt α-helical conformations but may promote β-turn structures .

- Physicochemical Properties:

- High molecular weight (~2,000 Da, estimated) due to length.

- Polar residues (His, Glu) may counterbalance hydrophobic regions (Val, Ile, Met), influencing solubility.

属性

分子式 |

C75H120N20O22S |

|---|---|

分子量 |

1685.9 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-ethylamino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C75H120N20O22S/c1-14-39(8)59(90-70(111)57(37(4)5)88-63(104)42(11)93(16-3)74(115)50(30-45-32-78-36-82-45)87-68(109)52-20-18-27-95(52)53(97)33-79-62(103)41(10)83-64(105)46(76)25-28-118-13)72(113)89-58(38(6)7)71(112)91-60(40(9)15-2)73(114)92-61(43(12)96)69(110)80-34-54(98)94-26-17-19-51(94)67(108)86-49(29-44-31-77-35-81-44)66(107)84-47(21-23-55(99)100)65(106)85-48(75(116)117)22-24-56(101)102/h31-32,35-43,46-52,57-61,96H,14-30,33-34,76H2,1-13H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,105)(H,84,107)(H,85,106)(H,86,108)(H,87,109)(H,88,104)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1 |

InChI 键 |

IDRSKECIMZOAKB-CZJZTGIGSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N(CC)C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

规范 SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N(CC)C(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N |

产品来源 |

United States |

准备方法

Solid-Phase Peptide Synthesis (SPPS)

The most common and effective method for preparing peptides of this length and complexity is solid-phase peptide synthesis (SPPS) . This method involves stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. Key features include:

- Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is typically used for N-terminal protection.

- Coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) , HOBt (1-Hydroxybenzotriazole) , and DIEA (N,N-Diisopropylethylamine) facilitate peptide bond formation.

- Side chains are protected with appropriate protecting groups to prevent unwanted reactions.

Example procedure (adapted from related peptide syntheses):

- Resin Loading: The first amino acid is attached to a solid resin support (e.g., Wang or BAL resin) under controlled conditions.

- Deprotection: The Fmoc group is removed using a mild base such as 20% piperidine in DMF.

- Coupling: The next Fmoc-protected amino acid is activated with HBTU/HOBt/DIEA and coupled to the free amine on the resin-bound peptide.

- Repetition: Steps 2 and 3 are repeated sequentially for each amino acid in the peptide sequence.

- Side Chain Modifications: For residues like N-ethylalanine (N(Et)Ala), the amino acid must be pre-synthesized or incorporated via specialized building blocks.

- Cleavage: After assembly, the peptide is cleaved from the resin and side chain protecting groups are removed using a cleavage cocktail (e.g., TFA with scavengers like triisopropylsilane).

- Purification: The crude peptide is purified by preparative HPLC.

This method ensures high purity and yield, essential for biological applications.

Resin and Coupling Conditions

- Resin Type: BAL resin or Wang resin are preferred for peptides requiring C-terminal carboxylic acid.

- Coupling Conditions: Typically performed in DMF solvent at room temperature.

- Capping of Unreacted Amines: To avoid deletion sequences, unreacted amines are acetylated using acetic anhydride or similar reagents after each coupling cycle.

- Washing: After each coupling and deprotection step, the resin is thoroughly washed with DMF and other solvents to remove excess reagents.

Purification and Characterization

- Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude peptide.

- Characterization: Analytical HPLC and mass spectrometry (MS) confirm the peptide's identity and purity.

- Storage: The purified peptide is lyophilized and stored at -20°C to maintain stability.

Data Table: Typical SPPS Parameters for the Peptide

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Resin Loading | BAL resin, first amino acid (Fmoc-protected) | Anchors peptide C-terminus |

| Fmoc Deprotection | 20% Piperidine in DMF, 2 × 10 min | Removes N-terminal Fmoc group |

| Coupling | Fmoc-AA (4 eq), HBTU (4 eq), HOBt (4 eq), DIEA (8 eq), DMF, RT, 1-5 h | Extended time for N(Et)Ala coupling |

| Capping | Acetic anhydride, pyridine or DIPEA, DMF, 10 min | Blocks unreacted amines |

| Washing | DMF, DCM, repeated | Removes excess reagents |

| Cleavage | TFA/TIS/H2O (95:2.5:2.5), 2-3 h | Removes peptide from resin and side chains |

| Purification | RP-HPLC | Achieves >95% purity |

| Characterization | Analytical HPLC, MS | Confirms identity and purity |

| Storage | Lyophilized powder, -20°C | Preserves peptide integrity |

Research Findings and Optimization Notes

- Aggregation Prevention: Use of pseudoproline dipeptides or backbone protecting groups can prevent aggregation during synthesis, especially important for hydrophobic sequences like this peptide.

- Coupling Efficiency: Double coupling or extended coupling times improve incorporation of difficult residues such as N(Et)Ala.

- Side Chain Protection: Histidine residues are often protected with trityl (Trt) groups to prevent side reactions.

- Cleavage Conditions: Use of scavengers (e.g., triisopropylsilane, water) during TFA cleavage reduces side reactions and peptide degradation.

- Yield: Typical crude peptide purity can reach 80-85%, with final purified yields around 40-60% depending on sequence complexity.

化学反应分析

Types of Reactions

Nuclear factor of activated T cells inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and reduce side effects .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of nuclear factor of activated T cells inhibitors include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions are typically the modified versions of the original inhibitors, which have improved pharmacological properties. For example, modifications to cyclosporine A can result in derivatives with enhanced immunosuppressive activity .

科学研究应用

Nuclear factor of activated T cells inhibitors have a wide range of scientific research applications:

作用机制

Nuclear factor of activated T cells inhibitors exert their effects by inhibiting the activity of the nuclear factor of activated T cells transcription factors. These transcription factors are activated by calcium signaling pathways, which lead to their translocation into the nucleus where they promote the expression of genes involved in immune responses . By inhibiting this process, nuclear factor of activated T cells inhibitors effectively suppress the immune system .

相似化合物的比较

Structural and Functional Comparisons

Physicochemical and Conformational Properties

- Hydrophobicity :

- Secondary Structure :

Research Implications and Gaps

- Target Peptide : Requires further studies to elucidate its biological role, particularly the impact of N(Et)Ala on function. Comparative NMR or MD simulations could clarify conformational dynamics .

- Synthetic Challenges : Ethylation at Ala introduces steric effects, necessitating optimized coupling strategies .

- Therapeutic Potential: Pro/His-rich regions in the target peptide suggest metal-binding capabilities (e.g., zinc or iron), akin to histidine-containing metallopeptides .

常见问题

Q. How can molecular dynamics simulations enhance understanding of this peptide’s conformational dynamics?

- Methodological Answer :

- Force fields : Use CHARMM36m or AMBER ff19SB for accurate side-chain modeling.

- Simulation parameters : Run 100-ns simulations in explicit solvent (TIP3P water) to analyze Pro-His-Glu motifs, which showed stable helical turns in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。